2,4-Dimethyl-6-nitro-benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-6(2)8(9(11)12)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXGMLPRJVDXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Trajectory and Initial Academic Discoveries of Nitrobenzoic Acids and Their Dimethyl Derivatives
The study of nitrobenzoic acids is intrinsically linked to the development of aromatic chemistry in the 19th century. These compounds are derivatives of benzoic acid and are characterized by the presence of one or more nitro groups on the benzene (B151609) ring. wikipedia.org The three basic isomers—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid—became accessible through methods like the oxidation of the corresponding nitrotoluenes or the direct nitration of benzoic acid. wikipedia.orgwikipedia.org For instance, 2-nitrobenzoic acid can be prepared via the oxidation of 2-nitrotoluene, and 4-nitrobenzoic acid is similarly produced from 4-nitrotoluene. wikipedia.orgwikipedia.org
The synthesis of more complex derivatives, such as those containing methyl groups in addition to the nitro group, followed the establishment of fundamental reactions in aromatic chemistry. The synthesis of a dimethyl-nitro-benzoic acid, like the title compound, can be conceptually approached through several established routes, such as the nitration of a dimethylbenzoic acid or the oxidation of a corresponding dimethylnitrotoluene. A patented method for synthesizing 2-methyl-4-nitrobenzoic acid, for example, involves the selective oxidation of the 4-methyl group of 4-nitro-o-xylene. google.com The development of such selective oxidation and nitration reactions has been crucial for accessing specific isomers within this class of compounds. While the precise first synthesis of 2,4-Dimethyl-6-nitro-benzoic acid is not prominently documented in historical records, its existence is a logical extension of these well-established synthetic strategies.
Significance of 2,4 Dimethyl 6 Nitro Benzoic Acid As a Model Compound in Mechanistic Organic Chemistry
The primary significance of 2,4-Dimethyl-6-nitro-benzoic acid in research lies in its utility as a model for studying the "ortho effect." quora.comwordpress.com The ortho effect is a phenomenon observed in substituted benzene (B151609) compounds where the presence of a substituent at the ortho position (the carbon atom adjacent to the primary functional group) leads to anomalous chemical and physical properties, regardless of the substituent's electronic nature. wordpress.comwikipedia.org Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, and even stronger than benzoic acid itself. quora.comwordpress.com
This effect is largely attributed to steric hindrance. wikipedia.orgechemi.com In the case of this compound, the carboxylic acid group at position 1 is flanked by a methyl group at position 2 and a nitro group at position 6. The steric bulk of these ortho substituents forces the -COOH group to twist out of the plane of the benzene ring. quora.comwikipedia.org This loss of coplanarity has a critical consequence: it inhibits the resonance interaction between the carboxyl group and the aromatic π-system. wikipedia.org This inhibition of resonance increases the acidity of the carboxyl group. wordpress.com The nitrobenzoic acids are known to exhibit a particularly large ortho effect, resulting in a nearly 20-fold increase in acidity for the ortho isomer compared to benzoic acid. wordpress.com
Therefore, this compound, with two bulky ortho substituents (one electron-donating methyl group and one electron-withdrawing nitro group), serves as an excellent and complex case study. It allows researchers to probe the combined influence of steric inhibition of resonance and the electronic effects of different types of groups on the reactivity of the carboxylic acid function.
Structural Frameworks and Nomenclatural Considerations Within Advanced Aromatic Chemistry
Regioselective Nitration Strategies for Substituted Benzoic Acids Leading to this compound
The introduction of a nitro group at a specific position on the 2,4-dimethylbenzoic acid scaffold is a critical step in the synthesis of the target compound. This is primarily achieved through electrophilic aromatic substitution, with a focus on directing the nitration to the 6-position.
Electrophilic Aromatic Substitution Mechanistic Pathways
Electrophilic aromatic substitution is a fundamental reaction in organic chemistry used to attach substituents to aromatic rings. ma.edumasterorganicchemistry.com In the context of synthesizing this compound, the nitration of 2,4-dimethylbenzoic acid is a key transformation. The generally accepted mechanism for electrophilic aromatic nitration involves the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comnih.gov This is typically formed by the reaction of concentrated nitric acid with a stronger acid, usually sulfuric acid. ma.edunih.govlibretexts.org
The mechanistic steps are as follows:
Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the linear and highly electrophilic nitronium ion. ma.edulibretexts.orgaiinmr.com
Electrophilic Attack: The π-electron system of the aromatic ring of 2,4-dimethylbenzoic acid acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. ma.edumasterorganicchemistry.com
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group. masterorganicchemistry.com This step restores the aromaticity of the ring, leading to the formation of this compound. masterorganicchemistry.com
The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the two methyl groups and the carboxylic acid group. Methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. researchgate.netrsc.org In 2,4-dimethylbenzoic acid, the positions ortho and para to the methyl groups are activated towards electrophilic attack. The position meta to the carboxylic acid group is also a potential site for substitution. The interplay of these directing effects ultimately favors the substitution at the 6-position, which is ortho to one methyl group and meta to the carboxylic acid.
Directed Ortho-Metalation (DoM) Approaches in Synthesizing Specific Isomers
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. organic-chemistry.orgnih.gov The resulting aryl-lithium species can then react with a variety of electrophiles to introduce a substituent at the desired position with high precision. organic-chemistry.org
While direct application of DoM to introduce the nitro group in the final step is challenging, this methodology is invaluable for synthesizing specifically substituted precursors. For instance, the carboxylate group itself can act as a directing group. organic-chemistry.orgacs.orgnih.gov By treating an unprotected benzoic acid with a suitable base like s-BuLi/TMEDA, deprotonation can occur exclusively at the position ortho to the carboxylate. acs.orgnih.gov This allows for the introduction of other functional groups that can later facilitate the desired nitration.
The general process for DoM involves:
Coordination and Deprotonation: A strong base coordinates to the heteroatom of the DMG, leading to the deprotonation of the proximal ortho-position to form an ortho-lithiated intermediate. nih.gov
Electrophilic Quench: The lithiated species is then treated with an electrophile to yield the desired 1,2-disubstituted product. nih.gov
This method provides a high degree of regiocontrol that is often difficult to achieve through classical electrophilic aromatic substitution, especially in polysubstituted systems. acs.org
Carboxylation and Oxidation Routes from Precursor Aromatic Systems
An alternative to the direct nitration of 2,4-dimethylbenzoic acid is the synthesis of the nitroaromatic core first, followed by the introduction or modification of the carboxylic acid functionality.
One such approach involves the carboxylation of a nitrated precursor , such as 1,3-dimethyl-5-nitrobenzene. nih.govmatrix-fine-chemicals.com This can be achieved through various methods, including Grignard reactions with carbon dioxide or metal-catalyzed carboxylation reactions. However, the reactivity of the nitro-substituted aromatic ring can pose challenges for these transformations.
A more common and often more efficient strategy is the oxidation of a suitable precursor , such as 2,4-dimethyl-6-nitrotoluene. In this method, the methyl group at the 1-position is selectively oxidized to a carboxylic acid. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄) or chromic acid. vedantu.comorgsyn.org The reaction conditions need to be carefully controlled to avoid over-oxidation or side reactions. For instance, the oxidation of 2,4-dimethylnitrobenzene with potassium permanganate in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to yield 3-methyl-4-nitrobenzoic acid. researchgate.net This highlights the importance of catalyst selection for achieving the desired regioselectivity in the oxidation of dimethylated nitroaromatics.
A patent describes a method for synthesizing 2-methyl-4-nitrobenzoic acid by the selective oxidation of a methyl group in 4-nitro-o-xylene using dilute nitric acid as the oxidant in the presence of a free radical initiator and a phase transfer catalyst, achieving a yield of 83.5%. google.com This indicates that with the right catalytic system, selective oxidation of one methyl group in a nitrated xylene derivative is a viable and high-yielding strategy.
Green Chemistry Principles Applied to the Synthesis of this compound
Traditional nitration methods often rely on the use of large quantities of strong, corrosive acids like sulfuric acid, leading to significant environmental concerns and hazardous waste generation. researchgate.net In recent years, there has been a growing emphasis on developing greener and safer synthetic protocols for the production of nitroaromatic compounds. researchgate.net
Key principles of green chemistry applied to the synthesis of this compound include:
Use of Greener Reagents and Catalysts: This involves replacing hazardous reagents with more environmentally benign alternatives. For example, solid acid catalysts, such as zeolites, have been explored for nitration reactions. researchgate.net These catalysts can offer enhanced regioselectivity and are often reusable, minimizing waste. researchgate.net
Alternative Reaction Media: The use of water as a solvent for nitration reactions is a significant advancement in green chemistry. rsc.org Recent studies have shown that nitration can be carried out effectively in an aqueous phase without the need for a co-acid, relying on the auto-ionization of nitric acid to generate the necessary nitronium ion. frontiersin.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a promising technique to accelerate reactions and improve energy efficiency. researchgate.net Microwave heating can lead to rapid and uniform temperature increases, often resulting in higher yields and shorter reaction times compared to conventional heating methods. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the formation of byproducts and waste.
Chemoenzymatic Synthetic Routes and Biotransformation Studies
The application of biocatalysis in the synthesis of nitroaromatic compounds is a burgeoning field, offering potential for highly selective and environmentally friendly processes. While specific chemoenzymatic routes for this compound are not extensively documented, the principles of biotransformation can be applied.
This could involve:
Enzymatic Nitration: The use of enzymes to catalyze the nitration of an aromatic substrate could offer unparalleled regioselectivity under mild reaction conditions.
Biotransformation of Precursors: Microorganisms or isolated enzymes could be used to selectively modify a precursor molecule. For example, a biocatalyst could be employed for the selective oxidation of a methyl group in a nitrated xylene derivative to the corresponding carboxylic acid.
The biosynthesis and biodegradation of nitroaromatic compounds have been extensively studied, revealing a diverse range of enzymes capable of transforming these molecules. nih.gov Harnessing this biocatalytic machinery for synthetic purposes is a promising avenue for future research and development in the sustainable production of compounds like this compound.
Comparative Analysis of Synthetic Efficiency and Selectivity in this compound Production
The choice of synthetic methodology for producing this compound depends on several factors, including cost, desired purity, scalability, and environmental impact. Below is a comparative analysis of the primary synthetic routes:
| Synthetic Route | Advantages | Disadvantages | Key Considerations |
| Regioselective Nitration | Direct, potentially high-yielding. | Can produce isomeric byproducts, often requires harsh acidic conditions. | The directing effects of the substituents are crucial for achieving high regioselectivity. researchgate.netrsc.org |
| Directed Ortho-Metalation (DoM) | Excellent regioselectivity. | Requires stoichiometric amounts of strong bases, cryogenic temperatures, and inert atmospheres. | Invaluable for creating highly specific precursors, but may not be cost-effective for large-scale production. organic-chemistry.org |
| Oxidation of Precursors | Can be highly selective with the right oxidizing agent and catalyst. researchgate.netgoogle.com | Risk of over-oxidation or side reactions, potential for hazardous byproducts. | The choice of oxidant and catalyst is critical for controlling selectivity and yield. researchgate.net |
| Green Chemistry Approaches | Environmentally friendly, reduced waste, potentially safer. researchgate.net | May require specialized catalysts or equipment (e.g., microwave reactors), and reaction conditions may need extensive optimization. | The use of solid acid catalysts and aqueous reaction media are promising for sustainable production. researchgate.netfrontiersin.org |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Enzymes may have limited stability and substrate scope, and the development of efficient biocatalytic processes can be time-consuming. | A developing field with significant potential for future sustainable synthesis. |
Exploration of the Nitro Group Reactivity in this compound
The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can itself undergo various transformations.
Reduction Pathways to Amino Derivatives and Their Mechanistic Investigations
The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. For this compound, this conversion would yield 2-amino-4,6-dimethyl-benzoic acid, a valuable anthranilic acid derivative. Common methods for the reduction of aryl nitro compounds include catalytic hydrogenation and the use of metals in acidic media. msu.eduwikipedia.org
Catalytic hydrogenation typically employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org This method is often preferred due to its clean nature and high yields. The mechanism involves the chemisorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.
Alternatively, reduction can be achieved using metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid. msu.edu The reaction proceeds through a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.
A study on the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using rhodium(I) complexes as catalysts highlights the potential for chemoselectivity in these reactions, leaving the carboxylic acid group intact. researchgate.net The efficiency of these catalytic systems was found to be dependent on the nature of the coordinated amine ligand. researchgate.net While not directly studying this compound, these findings suggest that similar selective reductions could be achievable for this molecule.
| Reduction Method | Reagents | General Applicability | Reference |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Widely used for converting aryl nitro compounds to anilines. | msu.eduwikipedia.org |
| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | A classic and effective method for nitro group reduction. | msu.edu |
| Selective Catalytic Reduction | cis-Rh(CO)₂(amine)₂ | Demonstrates high chemoselectivity for the nitro group over the carboxylic acid group in 4-nitrobenzoic acid. | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Bearing Carbon
Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as a nitro group. wikipedia.orglibretexts.org The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of the nitro group ortho or para to the leaving group is crucial for stabilizing the negative charge of this intermediate through resonance. wikipedia.orgyoutube.com
In the case of this compound, the nitro group is at a position that could potentially activate a leaving group at the C-6 position for SNAr. However, the parent molecule itself does not possess a typical leaving group (like a halide) at this position. For an SNAr reaction to occur at the nitro-bearing carbon, a derivative of this compound with a suitable leaving group at C-6 would need to be synthesized.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions of this compound
The esterification of this compound is expected to be challenging due to steric hindrance from the two ortho substituents (the methyl and nitro groups). researchgate.net Standard acid-catalyzed esterification methods may be slow or inefficient. google.com
More advanced methods are often required for the esterification of sterically hindered carboxylic acids. One such method involves the use of coupling reagents. For instance, 2-methyl-6-nitrobenzoic anhydride (B1165640) has been shown to be an effective reagent for the synthesis of esters from nearly equimolar amounts of carboxylic acids and alcohols, even with acid-sensitive substrates. organic-chemistry.org This suggests that a similar approach could be successful for the esterification of this compound.
Amidation reactions, leading to the formation of amides, would also be subject to the same steric constraints. The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine, is a common strategy to overcome this.
| Reaction | Challenge | Potential Solution | Reference |
| Esterification | Steric hindrance from ortho methyl and nitro groups. | Use of coupling reagents like 2-methyl-6-nitrobenzoic anhydride. | researchgate.netorganic-chemistry.org |
| Amidation | Steric hindrance. | Conversion to a more reactive acyl chloride intermediate. | N/A |
Decarboxylation Pathways and Related Studies
The decarboxylation of nitrobenzoic acids, the removal of the carboxyl group as carbon dioxide, has been studied under thermal conditions. oup.comoup.com The mechanism of this reaction can be influenced by the position of the nitro group and the solvent. oup.comoup.com For meta- and para-nitrobenzoic acids, decarboxylation in glycerol (B35011) or aniline (B41778) follows a first-order rate law, consistent with a unimolecular electrophilic substitution (SE1) mechanism. oup.comoup.com
In contrast, the decarboxylation of ortho-nitrobenzoic acid in glycerol suggests a bimolecular electrophilic substitution (SE2) mechanism. oup.comoup.com This change in mechanism is attributed to the steric effect of the ortho nitro group, which can twist out of the plane of the benzene ring, altering its electronic influence. oup.com Given the presence of an ortho nitro group in this compound, its decarboxylation might also be expected to proceed via an SE2-like pathway, although the additional methyl groups would introduce further steric and electronic effects.
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzoic Acid Core
The substitution pattern on the benzene ring of this compound, with two activating methyl groups and two deactivating nitro and carboxylic acid groups, presents a complex scenario for further electrophilic or nucleophilic aromatic substitution reactions.
For electrophilic aromatic substitution, the directing effects of the existing substituents must be considered. The two methyl groups are activating and ortho-, para-directing, while the nitro and carboxylic acid groups are deactivating and meta-directing. libretexts.org The positions on the ring are C-3 and C-5. The C-3 position is ortho to one methyl group and meta to the other, as well as meta to the nitro and carboxylic acid groups. The C-5 position is ortho to the other methyl group and meta to the first, as well as meta to the nitro and carboxylic acid groups. The outcome of an electrophilic substitution would depend on the specific electrophile and reaction conditions, with the activating effect of the methyl groups competing with the deactivating effect of the nitro and carboxyl groups.
Nucleophilic aromatic substitution on the benzoic acid core, other than at the nitro-bearing carbon as discussed in section 3.1.2, is generally unlikely unless a leaving group is present and the ring is sufficiently activated by electron-withdrawing groups. libretexts.orgyoutube.com
Photochemical Reactivity and Light-Induced Transformations of this compound
There is currently no available scientific literature detailing the photochemical reactivity or light-induced transformations of this compound. Research into how this compound behaves when exposed to electromagnetic radiation, such as ultraviolet or visible light, has not been published. Therefore, no data on its quantum yield, potential for photodecomposition, or the nature of any resulting photoproducts can be provided.
Thermal Degradation Pathways and Kinetic Studies of this compound
Information regarding the thermal degradation pathways and kinetic studies of this compound is not available in the public domain. Studies on the temperatures at which this compound begins to decompose, the products it forms upon heating, and the kinetic parameters of its decomposition have not been documented in accessible scientific resources. A safety data sheet for the methyl ester of the compound indicates that the decomposition temperature is not available, further highlighting the absence of thermal analysis data for the parent acid. capotchem.com
Synthesis and Exploration of Derivatives and Analogues of 2,4 Dimethyl 6 Nitro Benzoic Acid
Preparation of Functionalized Esters, Amides, and Acid Chlorides of 2,4-Dimethyl-6-nitro-benzoic Acid
The carboxylic acid moiety of this compound is readily converted into a variety of functional derivatives, including esters, amides, and acid chlorides, which are pivotal intermediates for further molecular elaboration.
Esters: The esterification of this compound can be achieved through several established methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with azeotropic removal of water to drive the equilibrium towards the product. google.comiajpr.com For more sensitive substrates, milder condensation methods are employed. One such method utilizes a dehydrating agent like 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of a nucleophilic catalyst, for instance, 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This approach has proven effective for the synthesis of a wide range of esters under mild, room temperature conditions. organic-chemistry.org
Amides: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species. The use of coupling agents is a prevalent strategy. For example, the carboxylic acid can be activated in situ with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of the desired amine. researchgate.net Another effective method involves the use of TiCl₄ to mediate the direct condensation of carboxylic acids and amines. nih.gov Boric acid has also been reported as a catalyst for the direct amidation of carboxylic acids. rsc.org
Acid Chlorides: The corresponding acid chloride, 2,4-dimethyl-6-nitrobenzoyl chloride, is a highly reactive intermediate and can be prepared by treating the parent carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comorgsyn.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. orgsyn.orggoogle.com The resulting acid chloride is a versatile precursor for the synthesis of esters and amides, reacting readily with alcohols and amines, respectively. prepchem.com
Table 1: Synthesis of Functionalized Derivatives of this compound
| Derivative | Reagents and Conditions | Reference |
|---|---|---|
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | google.comiajpr.com |
| Alcohol, 2-Methyl-6-nitrobenzoic Anhydride, DMAP | organic-chemistry.org | |
| Amides | Amine, Coupling Agent (e.g., DCC, EDC) | researchgate.net |
| Amine, TiCl₄ | nih.gov | |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | prepchem.comorgsyn.orgorgsyn.orggoogle.com |
Synthesis of Reduced Nitro Group Derivatives (Amino, Azoxy, Azoxy) and Their Reactivity
The nitro group of this compound is a key functional handle that can be readily transformed into other nitrogen-containing moieties, significantly expanding the synthetic utility of the scaffold.
Amino Derivatives: The most common transformation of the nitro group is its reduction to an amino group, yielding 2-amino-4,6-dimethylbenzoic acid. This reduction can be accomplished using a variety of reagents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. Other reducing agents like tin(II) chloride in hydrochloric acid or sodium dithionite (B78146) can also be employed. The resulting 2-amino-4,6-dimethylbenzoic acid is a valuable intermediate, for instance, in the synthesis of heterocyclic compounds.
Azo Derivatives: The amino derivative, 2-amino-4,6-dimethylbenzoic acid, can be converted to diazonium salts, which are versatile intermediates for the formation of azo compounds. The diazotization is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. researchgate.netslideshare.net The resulting diazonium salt can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form an azo dye. researchgate.net This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner. researchgate.net
Azoxy Derivatives: Azoxy compounds can be synthesized from either the corresponding nitro or amino derivatives. One method involves the partial reduction of the nitro compound. Another approach is the oxidation of the corresponding aniline derivative. nih.gov More recently, enzymatic methods using unspecific peroxygenases have been shown to catalyze the formation of azoxy compounds from anilines through the condensation of hydroxylamine (B1172632) and nitroso intermediates. nih.gov Electrochemical methods also provide a controlled way to reduce nitroarenes to azoxy aromatics by tuning the applied potential. nih.gov
Table 2: Synthesis of Reduced Nitro Group Derivatives
| Derivative | Starting Material | Reagents and Conditions | Reference |
|---|---|---|---|
| Amino | This compound | H₂, Pd/C or SnCl₂/HCl |
Halogenated Analogues and Their Role in Further Functionalization
The introduction of halogen atoms onto the aromatic ring of this compound provides further opportunities for synthetic diversification.
Synthesis of Halogenated Analogues: Electrophilic halogenation of the aromatic ring is influenced by the directing effects of the existing substituents. The carboxylic acid and nitro groups are deactivating and meta-directing, while the methyl groups are activating and ortho- and para-directing. In the case of this compound, the positions for electrophilic attack are limited. Electrophilic chlorination or bromination would be expected to occur at the C3 and C5 positions, which are ortho and para to the methyl groups and meta to the nitro and carboxyl groups. The presence of multiple deactivating groups, however, can make electrophilic substitution challenging.
Role in Further Functionalization: Halogenated analogues of this compound are valuable substrates for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org The presence of the strongly electron-withdrawing nitro group, particularly when positioned ortho or para to the halogen, activates the ring towards attack by nucleophiles. libretexts.org This allows for the displacement of the halide by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a powerful method for introducing new functional groups. For instance, a halogen at the C6 position would be highly activated by the ortho-nitro group. A patent describes the synthesis of 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid via a cuprous catalyst-mediated aminolysis, demonstrating the utility of such halogenated precursors. google.com
Regioselective Modifications to the Methyl Groups and Their Synthetic Utility
The two methyl groups on the aromatic ring of this compound also present opportunities for selective functionalization.
Oxidation: One of the methyl groups can be selectively oxidized to a carboxylic acid group. For example, the oxidation of 2,4-dimethylnitrobenzene with potassium permanganate (B83412) in the presence of a phase transfer catalyst has been shown to yield 3-methyl-4-nitrobenzoic acid. researchgate.net This suggests that under controlled conditions, one of the methyl groups of this compound could be oxidized to form a dicarboxylic acid derivative. Nitric acid has also been used for the oxidation of a methyl group in a related compound. google.com
Halogenation: Side-chain halogenation of the methyl groups can be achieved using radical conditions, for instance, with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would lead to the formation of bromomethyl derivatives, which are versatile intermediates for further transformations. These benzylic halides can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
The regioselectivity of these modifications would depend on the relative reactivity of the two methyl groups, which can be influenced by steric and electronic factors.
Incorporation of this compound into Polymer Architectures and Macromolecular Systems
The unique structure of this compound and its derivatives allows for their incorporation into various polymer architectures.
Polycondensation: The amino derivative, 2-amino-4,6-dimethylbenzoic acid, can serve as a monomer in polycondensation reactions. Similar to other aminobenzoic acids, it could be polymerized to form polyamides. The presence of the two methyl groups would influence the solubility and thermal properties of the resulting polymer.
Ring-Opening Polymerization: The carboxylic acid functionality of this compound can be used to synthesize metal-organic frameworks (MOFs). These MOFs can then act as catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide. rsc.org The structure of the benzoic acid derivative would influence the structure of the MOF and its catalytic activity. Furthermore, derivatives of the acid could potentially be designed to act as initiators for ROP. For example, conversion to an alcohol derivative would allow it to initiate the polymerization of cyclic esters, thereby incorporating the 2,4-dimethyl-6-nitro-benzoyl moiety as an end-group in the polymer chain. mdpi.com
The incorporation of this functionalized benzoic acid into polymer backbones or as pendant groups can impart specific properties to the resulting macromolecular systems, opening up possibilities for the development of new materials with tailored characteristics.
Theoretical and Computational Chemistry Studies of 2,4 Dimethyl 6 Nitro Benzoic Acid
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for exploring the electronic structure and related properties of 2,4-Dimethyl-6-nitro-benzoic acid.
Density Functional Theory (DFT) Applications to Molecular Geometry and Conformations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its most stable three-dimensional geometry.
Due to steric hindrance between the ortho-substituents (the methyl group at position 2 and the nitro group at position 6) and the carboxylic acid group, significant conformational considerations arise. The carboxylic acid and nitro groups are likely to be twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion. For instance, in a study of 2,4-dichloro-6-nitro-benzoic acid, the carboxyl and nitro groups were found to be twisted by 82.82° and 11.9°, respectively, relative to the benzene ring. researchgate.net A similar, significant out-of-plane rotation would be expected for the carboxylic acid group in this compound. The planarity of the nitro group with the ring is also influenced by adjacent methyl groups, which can force the nitro group to rotate out of the aromatic plane, thereby affecting resonance stabilization. nih.gov
Conformational analysis using DFT would involve mapping the potential energy surface by systematically rotating the C-COOH and C-NO2 bonds to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. nih.gov
Table 1: Predicted Geometrical Parameters for a Representative Substituted Nitrobenzoic Acid (4-Methyl-3-nitrobenzoic Acid)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (aromatic) | ~1.39 |
| C-COOH | ~1.49 |
| C-NO2 | ~1.48 |
| C-CH3 | ~1.51 |
| ∠(O=C-O) | ~122° |
| Dihedral Angle (Ring-COOH) | Variable, expected to be non-planar |
| Dihedral Angle (Ring-NO2) | Variable, expected to be non-planar |
Note: This data is illustrative and based on typical values for related compounds. Precise values for this compound would require specific DFT calculations.
Calculation of Frontier Molecular Orbitals (HOMO/LUMO) for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring, which is rich in π-electrons. The electron-withdrawing nitro group and carboxylic acid group would lower the energy of the HOMO compared to unsubstituted toluene. Conversely, the LUMO is anticipated to be centered on the nitro group, a consequence of its strong electron-accepting nature. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the positions ortho and para to the nitro group, and electrophilic attack at the positions activated by the methyl groups, though the latter is generally disfavored by the presence of the deactivating nitro and carboxyl groups.
Studies on related nitroaromatic compounds have shown that the HOMO-LUMO gap is a critical parameter for understanding their reactivity. rsc.org The precise energy values for the HOMO, LUMO, and the energy gap for this compound would be determined through DFT calculations.
Table 2: Representative Frontier Orbital Energies for Substituted Nitrobenzoic Acids
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Nitrobenzoic Acid | -7.8 | -3.2 | 4.6 |
| 4-Nitrobenzoic Acid | -8.1 | -3.5 | 4.6 |
| 4-Methyl-3-nitrobenzoic Acid | -7.9 | -3.3 | 4.6 |
Note: These are approximate values from literature on related compounds and serve as a reference. The actual values for this compound will be influenced by its specific substitution pattern.
Molecular Dynamics Simulations to Understand Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. For this compound, MD simulations could provide detailed insights into its solvation, aggregation, and dynamic properties in various solvents.
In an aqueous solution, MD simulations would reveal the nature of the hydrogen bonding between the carboxylic acid group and water molecules, as well as interactions between the nitro group and the solvent. The hydrophobic methyl groups would also influence the local water structure. Studies on benzoic acid and p-nitrobenzoic acid have shown that these molecules can form hydrogen-bonded dimers and that the surrounding water structure is significantly perturbed. rsc.orgrsc.org For this compound, the steric hindrance around the carboxylic acid and nitro groups would likely affect the formation and stability of such dimers and the accessibility of these groups to solvent molecules.
MD simulations can also be used to calculate important properties such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This would provide a quantitative measure of the solvation shell structure.
In Silico Studies of Reaction Pathways and Transition States
In silico studies of reaction pathways are crucial for understanding the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, such studies could elucidate the mechanisms of reactions like esterification of the carboxylic acid, reduction of the nitro group, or nucleophilic aromatic substitution.
Computational methods can be used to map the potential energy surface of a reaction, locating the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and its energy determines the activation energy of the reaction. For example, the reduction of the nitro group is a common transformation for nitroaromatic compounds. A theoretical study could compare different reduction pathways, for instance, involving different reducing agents or catalytic systems, to determine the most favorable route. The steric hindrance from the adjacent methyl groups would likely play a significant role in the accessibility of the nitro group and thus influence the reaction kinetics.
Spectroscopic Property Predictions (e.g., vibrational modes, electronic transitions) Based on Computational Models
Computational models, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the characterization of a molecule and provide a deeper understanding of its fundamental properties.
For this compound, DFT calculations can predict the infrared (IR) and Raman vibrational spectra. scirp.org By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as the stretching of the C=O bond in the carboxylic acid, the symmetric and asymmetric stretches of the NO2 group, and the various vibrations of the benzene ring and methyl groups. A study on 4-methyl-3-nitrobenzoic acid demonstrated good agreement between the calculated and experimental vibrational frequencies. scirp.orgresearchgate.net
Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This would provide information about the electronic transitions, such as the n → π* and π → π* transitions associated with the nitro group and the aromatic ring. These predictions are valuable for understanding the photophysical properties of the molecule.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Nitrobenzoic Acid
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | C=O stretch | ~1700-1730 |
| O-H stretch | ~3000-3300 (broad) | |
| Nitro Group | Asymmetric stretch | ~1520-1560 |
| Symmetric stretch | ~1340-1360 | |
| Methyl Group | C-H stretch | ~2900-3000 |
| Benzene Ring | C-C stretch | ~1400-1600 |
Note: These are typical frequency ranges and would be refined by specific calculations for this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For derivatives of this compound, QSRR models could be developed to predict their reactivity in various chemical transformations.
To build a QSRR model, a set of derivatives would be synthesized or computationally designed, and their reactivity (e.g., reaction rates, equilibrium constants) would be measured or calculated. A wide range of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each derivative. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of new, untested derivatives, thereby guiding the design of molecules with desired properties. For nitroaromatic compounds, QSAR (the bioactivity-focused counterpart to QSRR) models have been successfully developed to predict properties like toxicity. nih.govnih.gov
2,4 Dimethyl 6 Nitro Benzoic Acid As a Strategic Intermediate in Complex Organic Synthesis
Utilization in the Construction of Nitrogen-Containing Heterocycles
There is currently no available scientific literature that documents the use of 2,4-Dimethyl-6-nitro-benzoic acid as a direct precursor for the synthesis of nitrogen-containing heterocycles. The reduction of the nitro group to an amine is a common strategy for introducing a nitrogen atom for subsequent cyclization reactions. However, specific methodologies or reaction schemes starting from this particular substituted benzoic acid to form heterocylic structures have not been reported.
Role in the Synthesis of Optically Active Compounds through Chiral Auxiliaries
The potential of This compound to function as or be converted into a chiral auxiliary for the synthesis of optically active compounds has not been explored in the available scientific literature. Chiral auxiliaries are crucial tools in asymmetric synthesis, but there are no documented instances of this specific compound being utilized for this purpose.
Application in Divergent Synthesis Strategies
Divergent synthesis, a strategy that allows for the creation of a library of structurally related compounds from a common intermediate, has not been reported to employ This compound . The multifunctionality of the molecule could theoretically be exploited in such strategies, but no specific examples are present in the current body of scientific work.
Development of Novel Synthetic Methodologies Employing this compound as a Key Synthon
There are no novel synthetic methodologies that have been specifically developed using This compound as a key building block. The development of new reactions or synthetic protocols often relies on the unique reactivity of a particular starting material; however, the synthetic potential of this compound remains to be investigated and reported.
Environmental Transformation and Degradation Pathways of 2,4 Dimethyl 6 Nitro Benzoic Acid in Abiotic Systems
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons of light. In the environment, this primarily occurs through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances present in the environment, such as natural organic matter (NOM).
While specific studies on the photolytic degradation of 2,4-Dimethyl-6-nitro-benzoic acid are limited, research on related nitroaromatic compounds provides insights into its potential photochemical behavior. For instance, the photolysis of 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) in aqueous solutions has been shown to be pH-dependent, with the anionic form exhibiting higher photoreactivity due to a greater molar absorption coefficient and quantum yield. nih.gov The degradation of DCNP proceeds through several pathways, including photoreduction, photonucleophilic substitution, photoionization, and dimerization, leading to a variety of photoproducts. nih.gov The presence of natural organic matter can inhibit direct photolysis by acting as a light screen. nih.gov
In the atmosphere, volatile organic compounds (VOCs) undergo oxidation that can lead to the formation of nitrogen-containing products, including nitro-aromatic compounds. nih.gov These reactions are complex and influenced by the levels of nitrogen oxides (NOx). nih.gov While the volatility of this compound will determine its presence in the atmosphere, analogous nitrated aromatic compounds are known to be formed and degraded through atmospheric chemical processes. researchgate.net
Table 1: Photodegradation Characteristics of a Structurally Related Nitroaromatic Compound
| Compound | Conditions | Key Findings | Reference |
| 2,4-Dichloro-6-nitrophenol (DCNP) | Aqueous solution, UV254 irradiation | Anionic form is more photoreactive than the neutral form. Natural organic matter inhibits direct photolysis. | nih.gov |
Chemical Hydrolysis and Oxidation Processes in Environmental Matrices
Chemical oxidation in the environment is primarily driven by reactive oxygen species such as hydroxyl radicals (•OH). These can be generated through various processes, including the photolysis of nitrate (B79036) and nitrite (B80452). The nitro group on the aromatic ring makes it electron-deficient and generally resistant to oxidative attack. conicet.gov.ar However, studies on other nitroaromatic compounds have shown that oxidation is possible, often leading to hydroxylated derivatives. conicet.gov.ar For example, the oxidation of nitrated polycyclic aromatic hydrocarbons with superoxide (B77818) anion radicals can produce hydroxy derivatives. conicet.gov.ar
Research on the degradation of benzoic acid and its derivatives in subcritical water, an artificial condition of high temperature and pressure, showed that decarboxylation to form benzene (B151609) was a primary degradation pathway. wikipedia.org While these conditions are not representative of the natural environment, they suggest that under energetic conditions, cleavage of the carboxylic acid group can occur.
Sorption and Desorption Dynamics in Environmental Compartments
Sorption, the process by which a chemical binds to solid particles such as soil or sediment, is a critical factor in determining the mobility and bioavailability of organic compounds in the environment. The extent of sorption is influenced by the chemical's properties (e.g., hydrophobicity, charge) and the characteristics of the sorbent (e.g., organic carbon content, clay content, pH).
For nitroaromatic compounds, sorption to soil and sediment is a key process. international-agrophysics.org The interaction is often governed by a combination of hydrophobic interactions and more specific interactions like hydrogen bonding and ion exchange involving the nitro group. international-agrophysics.org The organic carbon content of the soil is frequently a primary determinant of sorption for hydrophobic compounds. nih.gov
A study on the sorption of nitrofurantoin, another nitroaromatic compound, in various soils and sediments found that the sorption coefficient (Kd) varied significantly depending on the physicochemical properties of the solid matrix. atlantis-press.com The study also revealed that an increase in ionic strength and pH tended to decrease the sorption of nitrofurantoin. atlantis-press.com The position of substituents on the aromatic ring can also influence sorption, as steric hindrance can affect the interaction with soil particles. international-agrophysics.org
Table 2: Sorption Coefficients (Kd) for a Related Nitroaromatic Compound in Different Environmental Matrices
| Compound | Matrix | Kd Range (mL/g) | Key Influencing Factors | Reference |
| Nitrofurantoin | Soil | 3.634 - 43.06 | pH, Ionic Strength | atlantis-press.com |
| Nitrofurantoin | Sediment | 3.967 - 5.121 | pH, Ionic Strength | atlantis-press.com |
It is important to note that these values are for a different compound and should be considered as indicative of the potential behavior of nitroaromatic compounds in general.
Biotic Transformation Pathways (excluding toxicological effects, focusing on chemical fate)
The microbial degradation of nitroaromatic compounds is a significant pathway for their removal from the environment. researchgate.net The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation by microorganisms. nih.gov However, a variety of bacteria, fungi, and yeasts have been shown to degrade nitroaromatic compounds under both aerobic and anaerobic conditions. nih.gov
Commonly, the initial step in the bacterial degradation of nitroaromatic compounds involves either the reduction of the nitro group or the oxidative attack on the aromatic ring. epa.gov For some nitrobenzoates, the initial reaction is catalyzed by a dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols and the release of the nitro group as nitrite. researchgate.net These catechols are then further degraded through ring cleavage.
While specific studies on the biotic transformation of this compound are not available, research on other substituted nitrobenzoic acids provides valuable insights. For example, some bacteria can grow on 4-nitrobenzoate, metabolizing it through various intermediates. nih.gov The presence and position of the methyl groups on the benzene ring of this compound would likely influence the enzymatic activity and the specific degradation pathway.
Advanced Oxidation Processes (AOPs) for Environmental Remediation (Purely chemical engineering, not safety related)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are considered highly effective for the degradation of recalcitrant organic compounds, including nitroaromatics. international-agrophysics.org
Several types of AOPs exist, including ozonation, Fenton (Fe²⁺/H₂O₂), photo-Fenton (Fe²⁺/H₂O₂/UV), and photocatalysis using semiconductors like titanium dioxide (TiO₂). sciensage.info The fundamental principle of these technologies is the in-situ generation of highly reactive hydroxyl radicals, which are non-selective and can oxidize a wide range of organic compounds, often leading to their complete mineralization to carbon dioxide, water, and inorganic ions.
Studies on the degradation of benzoic acid and its derivatives using AOPs have demonstrated their effectiveness. For example, the Fenton process has been shown to be efficient in degrading 2-hydroxybenzoic acid. sciensage.info Similarly, the combination of UV and hydrogen peroxide (UV/H₂O₂) is another effective AOP for the degradation of such compounds. sciensage.info The efficiency of AOPs can be influenced by factors such as pH, the concentration of the oxidant (e.g., H₂O₂), and the presence of catalysts. sciensage.info In some AOPs, the presence of nitrate or nitrite ions can lead to the formation of nitrated byproducts, a factor to be considered in the treatment of nitrogen-containing compounds. international-agrophysics.org
Table 3: Comparison of Advanced Oxidation Processes for the Degradation of Benzoic Acid Derivatives
| AOP Method | Target Compound | Key Findings | Reference |
| Fenton Process | 2-Hydroxybenzoic Acid | Effective degradation, influenced by pH and reactant concentrations. | sciensage.info |
| UV/H₂O₂ | 2-Hydroxybenzoic Acid | Effective degradation, can be compared with the Fenton process. | sciensage.info |
| Ozonation | Benzoic Acid, Salicylic Acid | Degradation follows pseudo-first-order kinetics. | |
| Photo-ozonation (UV/O₃) | Benzoic Acid, Salicylic Acid | Faster degradation than ozonation alone. | |
| Peroxone (O₃/H₂O₂) | Benzoic Acid, Salicylic Acid | Faster degradation than ozonation alone. | |
| Photo-peroxone (UV/O₃/H₂O₂) | Benzoic Acid, Salicylic Acid | The most rapid degradation among the studied ozonation-based AOPs. |
Emerging Research Frontiers and Future Directions for 2,4 Dimethyl 6 Nitro Benzoic Acid
Development of Novel Catalytic Systems for Transformations of 2,4-Dimethyl-6-nitro-benzoic Acid
There is no available research detailing the development of novel catalytic systems specifically for the transformation of this compound.
Integration into Smart Materials and Responsive Systems
No studies have been found that investigate the incorporation of this compound into smart materials or responsive systems.
Advanced Spectroscopic Characterization Techniques for Probing Reaction Intermediates
There is a lack of published research on the use of advanced spectroscopic techniques to study the reaction intermediates of this compound.
Computational Design of Novel Derivatives with Tailored Reactivity Profiles
No computational or theoretical studies focused on the design of novel derivatives of this compound with tailored reactivity have been identified.
Prospects for Industrial Scale-Up of Advanced Synthetic Routes
Information regarding the industrial scale-up of any synthetic routes for this compound is not present in the available literature.
Due to this critical lack of specific and detailed research, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and the provided instructions. Further research and publication on this compound are necessary before a comprehensive overview of its emerging frontiers can be composed.
Q & A
Basic Questions
Q. What safety protocols are critical when handling 2,4-Dimethyl-6-nitro-benzoic acid in laboratory settings?
- Methodological Answer :
- Use impermeable gloves and safety goggles to prevent skin/eye contact. Local exhaust ventilation or closed systems are recommended to minimize inhalation risks .
- Avoid exposure to oxidizers (e.g., nitrogen oxides, CO), as they may trigger hazardous reactions .
- Store in a cool, dry environment, and monitor for decomposition products using gas chromatography-mass spectrometry (GC-MS) to ensure stability .
Q. What synthetic routes are commonly employed for this compound, and what intermediates are involved?
- Methodological Answer :
- A two-step approach is often used:
Nitration : Introduce the nitro group to a pre-functionalized benzoic acid derivative (e.g., 2,4-dimethylbenzoic acid) using mixed acids (HNO₃/H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) .
Purification : Isolate the product via recrystallization or column chromatography. Key intermediates include 2,4-dimethylbenzoic acid and nitro-substituted precursors .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group position) .
- High-Performance Liquid Chromatography (HPLC) : Resolve isomers by optimizing mobile phase composition (e.g., acetonitrile/water gradients) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory data on the reactivity of the nitro group in this compound be resolved?
- Methodological Answer :
- Conduct controlled reduction experiments (e.g., using Sn/HCl) to compare reaction rates with other nitrobenzoic acids (e.g., 4-nitrobenzoic acid). Monitor intermediates via real-time infrared (IR) spectroscopy .
- Perform computational studies (DFT calculations) to assess electronic effects of methyl groups on nitro reactivity .
Q. What strategies optimize yield in large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for selective nitration to minimize byproducts .
- Reaction Temperature Control : Maintain temperatures between 0–5°C during nitration to prevent over-oxidation .
- Scale-Up Validation : Use parallel microreactors to identify optimal conditions before transitioning to batch reactors .
Q. How do steric effects from methyl groups influence the acid dissociation constant (pKa) of this compound?
- Methodological Answer :
- Potentiometric Titration : Compare pKa values with unsubstituted nitrobenzoic acids. Use a pH-stat apparatus under nitrogen to avoid CO₂ interference .
- Structural Analysis : Correlate pKa shifts with X-ray crystallography data to assess steric hindrance near the carboxyl group .
Q. What experimental designs address discrepancies in reported stability under UV light?
- Methodological Answer :
- Photostability Chamber Testing : Expose samples to controlled UV irradiation (λ = 254–365 nm) and quantify degradation via HPLC. Include 4-hydroxybenzoic acid derivatives as controls .
- Radical Scavenger Studies : Add antioxidants (e.g., BHT) to assess if free radical pathways drive decomposition .
Data Analysis and Interpretation
Q. How can researchers differentiate between isomeric byproducts in synthetic pathways?
- Methodological Answer :
- 2D NMR Techniques : Use NOESY or HSQC to distinguish between ortho/meta/para substitution patterns .
- Chromatographic Spiking : Co-inject synthesized isomers (e.g., 2,5-dimethyl-6-nitro-benzoic acid) as references to confirm retention times .
Q. What mechanistic insights explain unexpected esterification of this compound under mild conditions?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated methanol (CD₃OD) to identify rate-determining steps .
- In Situ IR Monitoring : Track carbonyl stretching frequencies to detect transient intermediates like mixed anhydrides .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
